1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine is a heterocyclic compound characterized by its unique structure, which combines a piperazine ring with a pyrido[2,3-b]pyrazine moiety. This compound has garnered attention in various fields of research due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules.
This compound can be classified as a piperazine derivative, specifically featuring a pyrido[2,3-b]pyrazine structure. It is primarily sourced from synthetic routes that involve multicomponent reactions and cyclization processes involving pyridine derivatives and piperazine precursors.
The synthesis of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine typically involves several key steps:
1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine has the following molecular characteristics:
The structure features a piperazine ring connected to a pyrido[2,3-b]pyrazine core, which contributes to its chemical reactivity and biological activity.
1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine can undergo various chemical reactions:
The mechanism of action for 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound is capable of binding to active sites on enzymes, inhibiting their activity or modulating signaling pathways through receptor interactions. This dual functionality makes it valuable in drug discovery and therapeutic applications .
The physical properties of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine include:
Chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and medicinal research .
1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine has several notable applications:
The systematic IUPAC name 1-{pyrido[2,3-b]pyrazin-3-yl}piperazine precisely defines the molecular architecture of this compound. The parent heterocycle—pyrido[2,3-b]pyrazine—comprises a pyrazine ring (a six-membered di-azine) fused with pyridine at the [2,3-b] bonds. This fusion nomenclature specifies that pyridine bonds between atoms 2 and 3 are shared with pyrazine atoms "b" (typically positions 5 and 6 in pyrazine numbering). The "3-yl" suffix indicates substitution at position 3 of this fused system. Attached to this position is piperazine, a six-membered di-azaheterocycle, via one of its nitrogen atoms, denoted by "1-" in the prefix. This naming convention rigorously prioritizes the seniority of ring systems (pyrido[2,3-b]pyrazine > piperazine) and correctly identifies the attachment point [4] [5].
Alternative names observed in literature include 3-(piperazin-1-yl)pyrido[2,3-b]pyrazine, which maintains the same connectivity but reverses the substituent-parent order. Chemical abstracts registry numbers would further disambiguate this compound from isomeric structures like 1-(pyrido[3,4-b]pyrazinyl)piperazines. The systematic name clarifies electronic delocalization: The pyrido[2,3-b]pyrazine system exhibits π-electron deficiency due to the electron-withdrawing nature of its nitrogen atoms, while the piperazine moiety introduces a basic, nucleophilic site capable of salt formation or hydrogen bonding [3] [7].
Table 1: Nomenclature Conventions for 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine
Naming System | Representative Name | Key Features |
---|---|---|
Systematic IUPAC | 1-{pyrido[2,3-b]pyrazin-3-yl}piperazine | Explicit fusion notation and substitution site |
Functional Group Priority | 3-(piperazin-1-yl)pyrido[2,3-b]pyrazine | Parent heterocycle first, substituent second |
CAS Variant | Piperazine, 1-(pyrido[2,3-b]pyrazin-3-yl)- | Alphabetical listing of parent with locants |
Structural analogues of this core scaffold exhibit significant pharmacological relevance, particularly in kinase inhibition and anticancer therapeutics. Modifications occur at three primary sites:
Table 2: Structural Analogues of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine in Pharmacologically Active Compounds
Analogue Class | Representative Structure | Key Modifications | Biological Target |
---|---|---|---|
Piperazine-Substituted | Palbociclib (PD-0332991) | N-methylpiperazine + acetyl group | CDK4/6 inhibitor |
Ring-Fused | FGFR inhibitor (US9745311B2) | Pyrrolo[2,3-b]pyrazine core | Fibroblast growth factor receptors |
Halogenated | 8-bromopyrido[2,3-b]pyrazine | Bromine at C8 | Synthetic intermediate for Pd couplings |
Positional isomerism critically influences the physicochemical and biological profiles of piperazine-containing heterocycles. For pyridopyrazines, three isomeric fusion patterns exist: [2,3-b], [3,4-b], and [3,2-b]. 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine differs fundamentally from its [3,4-b]-fused isomer in electronic distribution and steric accessibility:
Piperazine attachment isomers also manifest biological consequences. For example, 3-piperazinyl pyrido[2,3-b]pyrazines show 5-10× higher kinase inhibition than 6-piperazinyl isomers due to optimal vectoring toward the ATP-binding pocket's hinge region. This is attributed to the divergent dihedral angles between the heterocycle and piperazine plane: ~35° for C3 linkage vs. ~75° for C6 linkage, as confirmed by X-ray crystallography of kinase complexes [3] [5].
Table 3: Comparative Properties of Pyridopyrazine-Piperazine Isomers
Isomer Type | Representative Structure | Key Distinguishing Feature | Experimental Evidence |
---|---|---|---|
[2,3-b] Fusion | 1-(pyrido[2,3-b]pyrazin-3-yl)piperazine | C3-substitution; planar chirality absent | XRD bond angles: C3-Npiperazine = 125.7° |
[3,4-b] Fusion | 1-(pyrido[3,4-b]pyrazin-4-yl)piperazine | Annular tautomerism; steric congestion at C4 | NMR shows H-bonding at N1; ΔG taut = 2.3 kcal/mol |
Ring-Substituted | 1-(pyrido[2,3-b]pyrazin-6-yl)piperazine | Electron density shifted toward C6 | DFT: HOMO(-5.8 eV) vs. C3-isomer HOMO(-5.5 eV) |
The structural integrity of 1-{pyrido[2,3-b]pyrazin-3-yl}piperazine is thus defined by its unambiguous fusion pattern, regioselective piperazine attachment, and distinct electronic profile that differentiates it from isomeric scaffolds. These factors collectively underpin its utility as a privileged scaffold in medicinal chemistry and materials science [4] [7].
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4